molecular formula C10H11F4NO B2598113 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine CAS No. 1546684-25-6

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine

Cat. No.: B2598113
CAS No.: 1546684-25-6
M. Wt: 237.198
InChI Key: LKVJTSFJMXRHLC-UHFFFAOYSA-N
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Description

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of therapeutics targeting G-protein coupled receptors (GPCRs). Its structure, featuring a 2-methoxyethylamine chain attached to a fluorinated aromatic system, is designed for optimized receptor interaction . The 4-fluoro-3-(trifluoromethyl)phenyl moiety is a critical pharmacophore; the incorporation of fluorine and the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a compound's metabolic stability, membrane permeability, and binding affinity by increasing lipophilicity and introducing strong electron-withdrawing effects . This compound is primarily investigated for its potential as a GPR35 agonist . GPR35 is an orphan G protein-coupled receptor expressed in gastrointestinal tissues, immune cells, and the dorsal root ganglion, making it a promising therapeutic target for a wide range of conditions . Preclinical research suggests that agonists of GPR35 may offer novel treatment pathways for inflammatory bowel disease (IBD) , other inflammatory and immune disorders, respiratory diseases, and pain . The study of such compounds is crucial for unraveling the physiological role of GPR35 and for addressing the high unmet medical need in areas like IBD, where current treatments often provide incomplete disease control . Researchers can utilize this high-purity compound for target validation, mechanism of action (MoA) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO/c1-16-9(5-15)6-2-3-8(11)7(4-6)10(12,13)14/h2-4,9H,5,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVJTSFJMXRHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule through the use of carbon-centered radical intermediates .

Chemical Reactions Analysis

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine serves as a valuable building block for the synthesis of more complex molecules. It is particularly useful in:

  • Pharmaceutical Development : The compound can be modified to create derivatives with enhanced therapeutic properties.
  • Agrochemicals : Its unique chemical properties make it suitable for developing pesticides and herbicides.

Biology

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Studies suggest potential applications in treating inflammatory diseases.
  • Antiallergic Properties : The compound may inhibit pathways involved in allergic responses.

Medicine

The compound is being investigated for various therapeutic applications:

  • Drug Development : It serves as a precursor in synthesizing drug candidates targeting specific receptors or enzymes.
  • Biochemical Studies : Interaction studies help elucidate its pharmacodynamics and pharmacokinetics, providing insights into its mechanism of action.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
BroflanilideMeta-diamide structure with fluorinated phenylsInsecticidal activity
4-[4-chloro-2-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amineContains oxazole ring; similar electron-withdrawing groupsPotential therapeutic effects
4-[4-fluoro-2-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amineSimilar fluorinated structure; oxazole ringInvestigated for receptor binding

Case Studies

  • Anti-inflammatory Activity Study :
    • A study evaluated the anti-inflammatory effects of derivatives of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups.
  • Pharmacokinetic Profiling :
    • Research involving the pharmacokinetics of the compound showed promising bioavailability rates when administered orally, suggesting its potential as a therapeutic agent.
  • Synthesis via Suzuki-Miyaura Coupling :
    • A method utilizing Suzuki–Miyaura coupling was employed to synthesize this compound efficiently. This approach allowed for functional group tolerance and mild reaction conditions, making it suitable for large-scale production.

Mechanism of Action

The mechanism of action of 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxyethanamine moiety can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Key Structural Differences and Implications

Phenyl Substituents: The 4-fluoro-3-CF₃ substitution in the target compound enhances electron-withdrawing effects, increasing stability and influencing reactivity compared to analogs with single substituents (e.g., 4-CF₃ in ).

Backbone Modifications :

  • Branched propan-2-amine () exhibits higher steric hindrance compared to linear ethanamine backbones, which may affect interaction with biological targets.
  • Trifluoroethylamine () increases lipophilicity (logP ~2–3) compared to methoxy-substituted analogs (estimated logP ~1.5–2.5).

Functional Groups :

  • Methoxy groups (target, ) improve solubility in polar solvents, whereas trifluoromethoxy () or trifluoroethyl () groups enhance metabolic stability.

Biological Activity

The compound 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine is a fluorinated derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F4NC_{11}H_{12}F_4N with a molecular weight of approximately 239.22 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or binding to active sites.
  • Antioxidant Properties : Some studies suggest that derivatives like this compound may exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
  • Antimicrobial Activity : The structural characteristics of fluorinated compounds often correlate with enhanced antimicrobial properties.

Antimicrobial Efficacy

A comparative study on similar fluorinated compounds demonstrated significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.031 to 0.062 µg/mL, indicating potent antibacterial properties comparable to vancomycin .

CompoundMIC (µg/mL)Activity
This compoundTBDTBD
Vancomycin0.062Standard control
Methicillin>64Control

Case Studies

  • Bacterial Killing Kinetics : In a time-kill kinetic experiment, compounds structurally related to this compound showed rapid bacterial killing rates, suggesting that the compound could be developed as an effective antimicrobial agent .
  • Oxidative Stress Mitigation : Related studies have shown that similar trifluoromethyl-substituted compounds can significantly reduce oxidative stress markers in cell cultures exposed to harmful agents, which may be relevant for therapeutic applications in oxidative stress-related diseases .

Toxicology and Safety Profile

While the biological activities are promising, safety evaluations are crucial. Preliminary toxicity assessments indicate that fluorinated compounds can exhibit varying degrees of cytotoxicity depending on their structure and substituents. Comprehensive toxicological studies are necessary to establish a safety profile for clinical use.

Q & A

Q. How does structural fluorination impact this compound’s reactivity compared to non-fluorinated analogs?

  • Methodological Answer:
  • Hammett Analysis: Quantify electron-withdrawing effects of the trifluoromethyl group on reaction rates (σm_m = 0.43 for CF3_3).
  • X-ray Diffraction: Compare crystal packing and intermolecular interactions (e.g., F···H hydrogen bonds) .

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